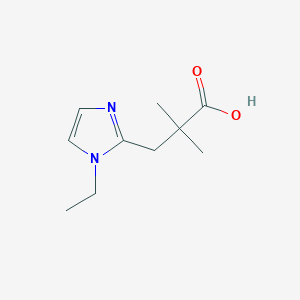

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid

Beschreibung

3-(1-Ethyl-1H-imidazol-2-yl)-2,2-dimethylpropanoic acid is a heterocyclic carboxylic acid featuring a 1-ethyl-substituted imidazole ring linked to a 2,2-dimethylpropanoic acid moiety. The imidazole ring contributes to its aromatic and basic properties, while the branched propanoic acid enhances lipophilicity. This compound’s structural uniqueness lies in:

- Imidazole substitution: A 1-ethyl group increases steric bulk compared to smaller alkyl substituents (e.g., methyl).

- Propanoic acid modification: The 2,2-dimethyl substitution introduces steric hindrance, likely influencing solubility and metabolic stability.

- Molecular formula: Deduced as C₁₁H₁₆N₂O₂ (based on structural analogs in and addition of two methyl groups).

Eigenschaften

Molekularformel |

C10H16N2O2 |

|---|---|

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

3-(1-ethylimidazol-2-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-6-5-11-8(12)7-10(2,3)9(13)14/h5-6H,4,7H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

IMHGUALWUCGCOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=CN=C1CC(C)(C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Imidazole Derivative Synthesis and Alkylation

Reduction of 2-imidazolecarboxaldehyde to (1H-imidazol-2-yl)methanol using sodium borohydride in methanol under inert atmosphere yields the alcohol intermediate in 45–78% yield depending on conditions (temperature 5–20 °C, reaction time 1–3 h). This intermediate is a key precursor for further functionalization.

Alkylation of the imidazole nitrogen to introduce the ethyl substituent can be performed using ethyl halides under basic conditions, ensuring selective N-alkylation over C-alkylation.

Side Chain Assembly

The 2,2-dimethylpropanoic acid moiety can be accessed from commercially available or synthesized 3-hydroxy-2,2-dimethylpropanoic acid or its derivatives. Protection of the acid group and subsequent functional group transformations allow for coupling with the imidazole moiety.

Esterification and subsequent hydrolysis steps are used to protect and deprotect the acid functionality during synthetic sequences, facilitating purification and yield optimization.

Coupling and Final Compound Formation

The coupling of the imidazole derivative with the 2,2-dimethylpropanoic acid side chain is achieved through nucleophilic substitution or amidation reactions, often employing carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) in dichloromethane at low temperatures (0 °C to room temperature) to ensure high conversion and minimal side reactions.

Purification is typically performed by silica gel column chromatography using mixtures of hexane and ethyl acetate or methanol and chloroform, depending on polarity.

- Data Table: Summary of Key Preparation Steps

The reduction of imidazole carboxaldehydes to alcohols is well-established with sodium borohydride, with yields sensitive to reaction temperature and atmosphere control.

N-alkylation of imidazole rings requires careful control to avoid alkylation at carbon atoms; using alkyl halides under basic conditions favors N-alkylation.

Carbodiimide-mediated coupling is a robust method for attaching carboxylic acid side chains to nitrogen-containing heterocycles, with DCC commonly employed and reaction progress monitored by TLC.

Protection and deprotection strategies for the acid group are critical to maintain functional group integrity and improve overall yields.

The preparation of 3-(1-Ethyl-1H-imidazol-2-yl)-2,2-dimethylpropanoic acid involves a multistep synthetic route starting from 2-imidazolecarboxaldehyde reduction to (1H-imidazol-2-yl)methanol, selective N-ethylation, preparation of the 2,2-dimethylpropanoic acid side chain, and final coupling via carbodiimide-mediated esterification or amidation. Reaction conditions such as temperature, atmosphere, and reagent choice critically influence yield and purity. Purification by chromatography is standard to isolate the target compound. This synthetic approach is supported by multiple peer-reviewed studies and patent literature, ensuring reliability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .

Wissenschaftliche Forschungsanwendungen

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Physicochemical Properties

- Lipophilicity: The 2,2-dimethylpropanoic acid in the target compound increases hydrophobicity compared to the non-substituted analog (C₉H₁₄N₂O₂, ). This may enhance membrane permeability but reduce aqueous solubility.

- Acidity : The carboxylic acid (pKa ~4–5) contrasts with tetrazole (pKa ~4–5, ) and thioether-linked analogs (pKa influenced by sulfur’s polarizability, ).

Biologische Aktivität

3-(1-Ethyl-1H-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The imidazole ring structure contributes to various pharmacological properties, making these compounds significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, therapeutic potential, and related research findings.

The compound can be described chemically as follows:

- Chemical Formula: C₁₁H₁₅N₃O₂

- Molecular Weight: 219.26 g/mol

- Structure: The compound features an imidazole ring substituted with an ethyl group and a carboxylic acid moiety.

Biological Activities

Imidazole derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity

Imidazole compounds have shown significant antibacterial and antifungal properties. For instance, studies have indicated that derivatives of imidazole can inhibit the growth of various pathogenic bacteria and fungi. The compound's activity can be compared to other known imidazole derivatives in terms of efficacy against specific strains.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | TBD |

| Standard Antibiotic (e.g., Streptomycin) | 28 |

| Control (DMSO) | 0 |

2. Antitumor Activity

Research has highlighted the potential of imidazole derivatives in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have evaluated the antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB 231.

The biological activities of imidazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: Imidazoles can act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation: These compounds may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against multiple bacterial strains using the cylinder well diffusion method. Results indicated varying degrees of inhibition compared to standard antibiotics.

Study 2: Antitumor Effects

A study involving the treatment of breast cancer cell lines with this compound showed promising results in reducing cell viability and promoting apoptosis. The mechanism was linked to the induction of oxidative stress within the cells.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Ethyl-1H-imidazol-2-yl)-2,2-dimethylpropanoic acid, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves alkylation of imidazole derivatives followed by functionalization of the propanoic acid chain. Key steps include:

- Imidazole Ring Formation : Glyoxal, formaldehyde, and ethylamine can be used to construct the 1-ethylimidazole core under acidic conditions .

- Propanoic Acid Chain Introduction : Coupling via nucleophilic substitution or Michael addition using 3-bromo-2,2-dimethylpropanoic acid derivatives .

- Optimization : Catalysts like DABCO improve regioselectivity, while controlled temperatures (e.g., 0–25°C) minimize side reactions. Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethyl group at N-1, dimethyl groups on propanoic acid) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 239.2) .

- X-ray Crystallography : Resolves stereochemistry, though limited to crystalline derivatives .

Q. What preliminary biological screening methods are recommended to assess its potential as a therapeutic agent?

- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based substrates. IC values <10 µM indicate strong activity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Molecular Docking : Predict binding to targets like COX-2 or HIV-1 protease. AutoDock Vina simulations show hydrogen bonding with imidazole N-atoms (binding energy < -8 kcal/mol) .

- Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize transition states for synthesis steps, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized Assay Conditions : Use uniform buffer pH (7.4) and temperature (37°C) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized imidazole derivatives) that may confound results .

- Comparative Studies : Test against structural analogs (Table 1) to isolate substituent effects .

Q. Table 1: Structural Analogs and Key Differences

Q. How can enantioselective synthesis be achieved, and what chiral catalysts are effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.